molecular formula C11H13BN2O3 B13448989 (1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid

(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13448989
M. Wt: 232.05 g/mol
InChI Key: HFEMEQBSHPMAAL-UHFFFAOYSA-N
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Description

(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with a 4-methoxybenzyl group and a boronic acid functional group

Chemical Reactions Analysis

Types of Reactions: (1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules .

Comparison with Similar Compounds

  • (1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)boronic acid
  • (1-(4-Methylbenzyl)-1H-pyrazol-4-yl)boronic acid
  • (1-(4-Chlorobenzyl)-1H-pyrazol-4-yl)boronic acid

Comparison: (1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the 4-methoxybenzyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the benzyl group .

Properties

Molecular Formula

C11H13BN2O3

Molecular Weight

232.05 g/mol

IUPAC Name

[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid

InChI

InChI=1S/C11H13BN2O3/c1-17-11-4-2-9(3-5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8,15-16H,7H2,1H3

InChI Key

HFEMEQBSHPMAAL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CC2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

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